(R)-1-(3-Fluorophenyl)pyrrolidin-3-yl 4-methylbenzenesulfonate
Overview
Description
(R)-1-(3-Fluorophenyl)pyrrolidin-3-yl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C17H18FNO3S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neuropsychiatric and Neurological Disorders
A study described the synthesis and properties of a compound similar to the one , demonstrating its potential for treating neuropsychiatric and neurological disorders. This compound showed potent binding affinities to serotonin and dopamine receptors, indicating its potential as a multifunctional drug candidate (Li et al., 2014).
Corrosion Inhibition
Research on piperidine derivatives, including compounds structurally related to (R)-1-(3-Fluorophenyl)pyrrolidin-3-yl 4-methylbenzenesulfonate, has explored their use in preventing iron corrosion. These compounds' adsorption and inhibition properties were studied using quantum chemical calculations and molecular dynamics simulations, highlighting their potential in materials science (Kaya et al., 2016).
Molecular Structures in Medicinal Chemistry
Another study investigated the structures of two salts of a compound structurally similar to the one . The research focused on their molecular arrangement and interactions, providing insights valuable in the field of medicinal chemistry (Kavitha et al., 2014).
Chemical Reactions and Synthesis
A study explored the reaction between a compound similar to this compound and various nucleophiles. This research contributes to understanding the chemical properties and potential applications of such compounds in synthesis (Ceh & Petrič, 2000).
Optical Properties in Material Science
Research on extended π-conjugated organic materials based on methyl pyridinium compounds, which include structures related to this compound, has been conducted. This study focused on their synthesis and characterization, including thermal, linear, and nonlinear optical analysis, which is relevant in materials science and photophysics (Antony et al., 2019).
Synthesis and Antibiotic Research
A specific synthesis process for a key intermediate structurally related to the compound was developed. This intermediate is crucial in the preparation of a fluoroquinolone antibiotic, demonstrating the compound's importance in pharmaceutical synthesis (Lall et al., 2012).
Drug Candidate Bioactivation Study
A study on the bioactivation of a kinase inhibitor in rats, involving a compound structurally similar to this compound, was conducted. This research is significant in understanding the metabolic processes and potential toxicity in drug development (Zhang et al., 2012).
Properties
IUPAC Name |
[(3R)-1-(3-fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S/c1-13-5-7-17(8-6-13)23(20,21)22-16-9-10-19(12-16)15-4-2-3-14(18)11-15/h2-8,11,16H,9-10,12H2,1H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHAQERSQQIYES-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCN(C2)C3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735135 | |
Record name | (3R)-1-(3-Fluorophenyl)pyrrolidin-3-yl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873945-29-0 | |
Record name | 3-Pyrrolidinol, 1-(3-fluorophenyl)-, 3-(4-methylbenzenesulfonate), (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873945-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-1-(3-Fluorophenyl)pyrrolidin-3-yl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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